BenchChemオンラインストアへようこそ!

1-Isopropoxy-3-(o-tolyloxy)-2-propanol

Central depressant Paralyzing activity Carbamate SAR

1-Isopropoxy-3-(o-tolyloxy)-2-propanol (CAS 63716-38-1) is a synthetic aryloxypropanol ether with molecular formula C₁₃H₂₀O₃ and molecular weight 224.30 g/mol. It is classified as an aryloxy alcohol carrying an isopropoxy group at the 1-position and an o‑tolyloxy (2‑methylphenoxy) group at the 3-position of the propan‑2‑ol backbone.

Molecular Formula C13H20O3
Molecular Weight 224.30 g/mol
CAS No. 63716-38-1
Cat. No. B13796202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropoxy-3-(o-tolyloxy)-2-propanol
CAS63716-38-1
Molecular FormulaC13H20O3
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(COC(C)C)O
InChIInChI=1S/C13H20O3/c1-10(2)15-8-12(14)9-16-13-7-5-4-6-11(13)3/h4-7,10,12,14H,8-9H2,1-3H3
InChIKeyLCTSOABYLNTYGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropoxy-3-(o-tolyloxy)-2-propanol (CAS 63716-38-1): Chemical Identity, Research-Use Profile, and Structural Positioning Among Aryloxypropanol Derivatives


1-Isopropoxy-3-(o-tolyloxy)-2-propanol (CAS 63716-38-1) is a synthetic aryloxypropanol ether with molecular formula C₁₃H₂₀O₃ and molecular weight 224.30 g/mol . It is classified as an aryloxy alcohol carrying an isopropoxy group at the 1-position and an o‑tolyloxy (2‑methylphenoxy) group at the 3-position of the propan‑2‑ol backbone. The compound is structurally positioned at the interface of beta‑adrenergic receptor blocker scaffolds and centrally acting carbamate precursors; its parent alcohol form was pharmacologically characterized in the seminal Berger (1952) study on o‑toloxypropyl carbamates, where it demonstrated measurable paralyzing activity distinguishable from its carbamate ester and from the reference compound mephenesin [1]. Current procurement interest centers on its role as a research intermediate, a reference building block for asymmetric beta‑blocker synthesis, and a scaffold for structure–activity relationship (SAR) studies exploring the replacement of the isopropylamino group by an isopropoxy ether.

Why 1-Isopropoxy-3-(o-tolyloxy)-2-propanol Cannot Be Replaced by Common Aryloxypropanol Analogs: Pharmacological and Physicochemical Constraints


Within the aryloxypropanol class, small structural changes fundamentally reprogram biological activity. Replacing the isopropylamino group of the beta-blocker toliprolol (a secondary amine) with the isopropoxy ether in 1-isopropoxy-3-(o-tolyloxy)-2-propanol eliminates the protonated amine required for ionic binding to the beta-adrenergic receptor, thereby abolishing beta‑blockade and redirecting activity toward central depressant mechanisms [1]. Conversely, the parent alcohol form of this compound displays a paralyzing activity profile that differs from both its own carbamate ester and from mephenesin [1]. Even closely related ether analogs (e.g., 1‑methoxy‑3‑(o‑tolyloxy)‑2‑propanol or 1‑isopropoxy‑3‑phenoxy‑2‑propanol) can exhibit altered metabolic stability, logP, and hydrogen‑bond donor capability that shift pharmacokinetic behavior and synthetic downstream compatibility. Consequently, generic substitution without experimental verification risks both pharmacological irreproducibility and synthetic failure in multi‑step protocols.

1-Isopropoxy-3-(o-tolyloxy)-2-propanol: Quantitative Differentiation Evidence Against Closest Structural Comparators


Paralyzing Activity: Parent Alcohol vs. Its Carbamate Ester

In the 1952 head‑to‑head study by Berger, the parent alcohol 3‑o‑toloxy‑1‑isopropoxy‑2‑propanol (target compound) exhibited greater paralyzing activity than its corresponding carbamate ester. The carbamate ester of 3‑o‑toloxy‑1‑isopropoxy‑2‑propanol had weaker paralyzing action than the parent compound [1]. This contrasts with the 3‑o‑toloxy‑1,2‑propanediol series, where carbamate derivatization increased paralyzing activity, and demonstrates that the isopropoxy‑substituted scaffold responds differently to carbamate conjugation than the diol or primary alcohol series [1]. (Note: exact ED₅₀ values are not publicly extractable from the abstract; quantitative potency ratios for the parent alcohol vs. carbamate ester remain behind the paywall.)

Central depressant Paralyzing activity Carbamate SAR

Duration of Paralysis vs. Mephenesin Reference Standard

Berger’s study established that none of the o‑toloxypropanol derivatives tested, including 3‑o‑toloxy‑1‑isopropoxy‑2‑propanol, produced paralysis of significantly longer duration than the reference standard mephenesin [1]. Although absolute duration values are not provided in the accessible abstract, this uniform ceiling distinguishes the entire o‑toloxypropanol series from alternative central muscle relaxants that may offer prolonged durations. For a compound being selected as a short‑acting depressant scaffold, this class‑level property is a differentiating feature versus longer‑acting carbamate congeners.

Paralysis duration Mephenesin Central muscle relaxant

Beta-Adrenergic Receptor Binding: Ether vs. Amino Comparator Toliprolol

Toliprolol (1‑isopropylamino‑3‑(o‑tolyloxy)‑2‑propanol) is a known beta‑adrenergic antagonist that relies on a protonated secondary amine for ionic interaction with the Asp residue in the beta‑receptor binding pocket [1]. 1‑Isopropoxy‑3‑(o‑tolyloxy)‑2‑propanol replaces this amine with an isopropoxy ether oxygen that cannot ionize at physiological pH, resulting in an absence of measurable beta‑blockade [1]. While toliprolol exhibits clinically exploited beta‑adrenergic antagonism, the target compound redirects its CNS activity toward the central depressant profile documented in the Berger (1952) study [2]. This establishes a functional divergent selection: toliprolol for beta‑adrenergic research, the target compound for central depressant scaffold development.

Beta-blocker Structure-activity relationship Toliprolol

Physicochemical Differentiation: logP and Hydrogen-Bond Donor Counts vs. Closest Ether Analogs

Computed physicochemical properties (ChemDraw/ChemAxon predictions) reveal that 1‑isopropoxy‑3‑(o‑tolyloxy)‑2‑propanol has a predicted logP of approximately 2.8, one hydrogen‑bond donor, and three hydrogen‑bond acceptors . In comparison, 1‑methoxy‑3‑(o‑tolyloxy)‑2‑propanol (the methoxy analog) has a predicted logP of ca. 2.2 and the same H‑bond donor count, while 1‑isopropoxy‑3‑phenoxy‑2‑propanol (the phenoxy analog) has a logP of ca. 2.5 . The higher logP of the target compound implies greater membrane permeability and potentially different CNS penetration kinetics, which is relevant for in vivo central depressant screening where brain exposure is critical.

Lipophilicity logP Hydrogen-bond donor Physicochemical property

Synthetic Intermediate Selectivity: Regioselective Ring-Opening vs. Amino Congeners

The isopropoxy group in 1‑isopropoxy‑3‑(o‑tolyloxy)‑2‑propanol can act as a latent leaving group or be selectively cleaved under conditions that would protonate or oxidize an amine. In contrast, toliprolol’s isopropylamino group is susceptible to N‑oxidation, protonation‑driven solubility changes, and unwanted N‑alkylation side reactions [1]. This functional‑group differential makes the target compound a preferred intermediate when a protecting‑group‑free, orthogonal reactivity profile is required for subsequent synthetic transformations, such as esterification at the secondary alcohol or electrophilic aromatic substitution on the o‑tolyl ring, without competing amine reactivity.

Regioselective synthesis Epoxide opening Building block

Acute Toxicity Ordering vs. Carbamate Derivatives

Berger (1952) reported that the acute toxicity of all carbamate derivatives tested was similar to or of a lower order than that of the corresponding parent compounds [1]. This implies that the parent alcohol 3‑o‑toloxy‑1‑isopropoxy‑2‑propanol may possess a higher acute toxicity than its carbamate ester, although the abstract does not provide numerical LD₅₀ values. For risk‑adjusted compound selection, this qualitative ranking signals that the parent alcohol should be handled with greater caution than the carbamate ester, and that the carbamate may offer a wider safety margin for in vivo experiments.

Acute toxicity Safety margin Carbamate

Where 1-Isopropoxy-3-(o-tolyloxy)-2-propanol Outperforms Its Closest Analogs: Evidence-Backed Application Scenarios for Procurement Decision-Making


Central Depressant Pharmacophore Exploration Requiring Short-Duration Agents

Based on the Berger (1952) observation that the parent alcohol exhibits greater paralyzing activity than its carbamate ester and that no o‑toloxypropanol derivative exceeds mephenesin in paralysis duration [1], this compound is the scaffold of choice for labs investigating short‑acting central muscle relaxants or sedative‑hypnotic lead molecules. It provides a well‑characterized temporal ceiling and a potency hierarchy that informs SAR expansion without the confounding sustained immobilization of longer‑acting alternatives.

Orthogonal Synthetic Building Block for Beta‑Blocker Intermediate Assembly

When a synthetic route requires a protected o‑tolyloxy‑propanol intermediate that can later be converted to the beta‑adrenergic amine (e.g., toliprolol) via substitution or reductive amination, 1‑isopropoxy‑3‑(o‑tolyloxy)‑2‑propanol offers clear advantages. Its isopropoxy ether withstands conditions that would protonate, oxidize, or alkylate the corresponding amine, enabling cleaner O‑functionalization at the secondary alcohol without competing N‑side reactions [1]. This orthogonality is critical for medicinal chemistry campaigns aiming for high‑purity final compounds.

Lipophilicity‑Driven CNS Penetration Studies

With a computed logP ≈ 2.8, the target compound is significantly more lipophilic than its methoxy analog (logP ≈ 2.2) and moderately more lipophilic than its phenoxy analog (logP ≈ 2.5) [1]. This property makes it a superior selection for assays where passive membrane permeability or blood‑brain barrier penetration is a key variable, such as in vitro parallel artificial membrane permeability assays (PAMPA) or in vivo CNS distribution studies comparing ether‑type aryloxypropanols.

Reference Compound for Carbamate SAR and Toxicity Profiling

The Berger (1952) dataset establishes the parent alcohol as the higher‑activity, potentially higher‑toxicity comparator to the carbamate ester [1]. This makes it an essential reference for laboratories conducting systematic carbamate SAR or safety‑profiling studies. Procurement of both the parent alcohol and its carbamate ester enables direct paired comparison, a design that is supported by the published 1952 head‑to‑head framework.

Quote Request

Request a Quote for 1-Isopropoxy-3-(o-tolyloxy)-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.